Quaternary α‑Amino Acid Core with 3‑Azetidinyl Substitution Enables a Fundamentally Different Conformational Landscape Versus 2‑ACBC and Linear Analogs
The 1‑aminocyclobutane‑1‑carboxylic acid (Acc4) residue is a well‑characterized β‑turn and 2.2₇‑helix (γ‑turn) inducer in model peptides [1]. In contrast, 2‑aminocyclobutane‑1‑carboxylic acid (2‑ACBC) residues, depending on stereochemistry, populate different conformational spaces, including 8‑helix and 12‑helix motifs [2]. The target compound is unique in that it grafts the azetidine substituent directly onto the cyclobutane 3‑position as part of the same contiguous scaffold, rather than being merely an N‑modification. This architectural arrangement is predicted to constrain the backbone φ/ψ torsional angles of the Acc4 residue more severely than any simple 3‑alkyl‑ or 3‑aryl‑substituted ACBC derivative documented to date, potentially biasing the foldamer output toward a single helical topology rather than the equilibrium mixture observed with simpler ACBC analogs.
| Evidence Dimension | Preferred peptide secondary structure in model peptides |
|---|---|
| Target Compound Data | Predicted to induce a single dominant helical fold (γ‑turn/2.2₇‑helix) with greater population homogeneity than unsubstituted ACBC; experimental validation pending. |
| Comparator Or Baseline | Unsubstituted Acc4 (1‑aminocyclobutane‑1‑carboxylic acid): γ‑turn (2.2₇‑helix) in model peptides. 2‑ACBC: 8‑helix or 12‑helix depending on stereochemistry. |
| Quantified Difference | Qualitative class‑level inference; quantitative φ/ψ values for Acc4 vs. 2‑ACBC available in literature; values for target compound not yet reported. |
| Conditions | Molecular mechanics calculations on Acc4‑containing model peptides (Nemethy & Printz, 1972); FT‑IR and ¹H‑NMR conformational analysis in CDCl₃ (Benedetti et al., 1997). |
Why This Matters
For researchers designing foldamers or conformationally constrained bioactive peptides, the difference between a single dominant helical conformation and an equilibrium mixture directly impacts the interpretability of structure‑activity relationship (SAR) studies and the reproducibility of biological assays.
- [1] Benedetti, E., Di Blasio, B., Pavone, V., Pedone, C., Santini, A., Crisma, M., & Toniolo, C. (1997). Conformational characterization of the 1‑aminocyclobutane‑1‑carboxylic acid residue in model peptides. Journal of Peptide Research, 49(3), 240–253. View Source
- [2] Altmayer‑Henzien, A., Declerck, V., Farjon, J., Merlet, D., Guillot, R., & Aitken, D. J. (2013). N‑aminoazetidine‑2‑carboxylic acid (AAzC), an aza analogue of trans‑2‑aminocyclobutanecarboxylic acid (tACBC), displays a strong hydrazino turn conformational feature. Chemical Communications, 49(83), 9607–9609. View Source
